molecular formula C21H16N2O3 B2911768 Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate CAS No. 306980-14-3

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

Cat. No.: B2911768
CAS No.: 306980-14-3
M. Wt: 344.37
InChI Key: VTKBDLHBAOQTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate is a complex organic compound characterized by its molecular formula C21H16N2O3. This compound is a derivative of nicotinic acid and features a cyano group, a phenoxy group, and a phenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate typically involves multiple steps, starting with the formation of the pyridine ring. One common synthetic route includes the following steps:

  • Formation of the Pyridine Ring: This can be achieved through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

  • Introduction of the Cyano Group: The cyano group can be introduced via a nitrile formation reaction, often using reagents like cyanogen bromide.

  • Attachment of the Phenoxy Group: The phenoxy group is usually introduced through a substitution reaction, where a phenol derivative reacts with the pyridine ring.

  • Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using phenylacetyl chloride and a Lewis acid catalyst.

  • Esterification: Finally, the ethyl ester group is introduced through esterification, using ethanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution Reactions: Substitution reactions can occur at various positions on the pyridine ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution Reactions: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Halogenated pyridines and other substituted derivatives.

Scientific Research Applications

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate is unique due to its specific structural features and functional groups. Similar compounds include:

  • Ethyl 2-methyl-6-phenylnicotinate: This compound differs in the position and type of substituents on the pyridine ring.

  • Ethyl 5-cyano-2-phenyl-6-methoxynicotinate: This compound has a methoxy group instead of a phenoxy group.

These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 5-cyano-6-phenoxy-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-2-25-21(24)18-13-16(14-22)20(26-17-11-7-4-8-12-17)23-19(18)15-9-5-3-6-10-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKBDLHBAOQTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-cyano-6-phenoxy-2-phenylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.